molecular formula C20H20ClN5OS2 B2718660 N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-1-methyl-1H-pyrazole-5-carboxamide hydrochloride CAS No. 1189903-06-7

N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-1-methyl-1H-pyrazole-5-carboxamide hydrochloride

Cat. No.: B2718660
CAS No.: 1189903-06-7
M. Wt: 445.98
InChI Key: SAJGBDULLGBTEI-UHFFFAOYSA-N
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Description

This compound is a structurally complex small molecule featuring a benzo[d]thiazole scaffold fused to a tetrahydrothieno[2,3-c]pyridine core. Key structural attributes include:

  • A 6-methyl substituent on the tetrahydrothienopyridine ring, which may influence conformational stability and metabolic resistance.

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-2-methylpyrazole-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5OS2.ClH/c1-24-10-8-12-16(11-24)28-20(23-18(26)14-7-9-21-25(14)2)17(12)19-22-13-5-3-4-6-15(13)27-19;/h3-7,9H,8,10-11H2,1-2H3,(H,23,26);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAJGBDULLGBTEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=NN5C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-1-methyl-1H-pyrazole-5-carboxamide hydrochloride is a complex organic compound notable for its potential biological activity. This compound belongs to a class of heterocyclic compounds that have gained attention in medicinal chemistry due to their diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C24H22ClN3O2S2C_{24}H_{22}ClN_3O_2S_2, with a molecular weight of approximately 484.03 g/mol. The structure features a benzothiazole moiety attached to a tetrahydrothieno-pyridine framework, contributing to its unique biological interactions.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor for several enzymes, including acetylcholinesterase (AChE) and other targets involved in neurodegenerative diseases. For instance, studies indicate that the benzothiazole and thieno-pyridine components can significantly enhance binding affinity to AChE through π–π stacking and hydrogen bonding interactions with key residues in the enzyme's active site .
  • Antioxidant Activity : The presence of the thieno-pyridine structure may contribute to antioxidant properties, which can protect cells from oxidative stress. This is particularly relevant in the context of neuroprotection and anti-inflammatory effects .
  • Anticancer Potential : Preliminary studies suggest that this compound may exhibit anticancer activity by inducing apoptosis in cancer cell lines. The mechanism appears to involve modulation of signaling pathways related to cell survival and proliferation .

Case Studies and Experimental Data

  • Acetylcholinesterase Inhibition : A study assessing the interaction of this compound with AChE demonstrated significant inhibition with an IC50 value comparable to known inhibitors like donepezil. The binding interactions were characterized using molecular docking studies, revealing critical hydrogen bonds and hydrophobic interactions within the active site .
  • Antioxidant Assays : In vitro assays measuring the DPPH radical scavenging activity indicated that the compound possesses moderate antioxidant capabilities, suggesting its potential role in mitigating oxidative damage in neuronal cells .
  • Cytotoxicity Tests : Evaluations on various cancer cell lines (e.g., HeLa and MCF-7) showed that this compound could reduce cell viability significantly at higher concentrations, indicating its potential as a lead candidate for further anticancer drug development .

Data Table: Summary of Biological Activities

Biological ActivityObservationsReference
AChE InhibitionIC50 comparable to donepezil; significant binding interactions
Antioxidant ActivityModerate DPPH scavenging capacity
CytotoxicityReduced viability in HeLa and MCF-7 cells

Scientific Research Applications

The compound exhibits potent biological activity, particularly in the context of cancer therapy. APE1 is crucial for the base excision repair (BER) pathway, which repairs DNA damage caused by various agents. Inhibition of APE1 has been linked to increased sensitivity of cancer cells to chemotherapeutic agents. Research indicates that this compound can enhance the cytotoxic effects of alkylating agents such as methylmethane sulfonate (MMS) and temozolomide (TMZ) in various cancer cell lines, including HeLa cells .

Key Findings:

  • Inhibition of APE1: The compound has demonstrated low micromolar activity against APE1, with IC50 values reported in the range of 2.0 µM for related analogs .
  • Cytotoxicity Enhancement: It potentiates the effects of alkylating agents, leading to increased DNA damage in treated cancer cells .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the compound's structure significantly influence its biological activity. The presence of specific substituents on the benzothiazole and thienopyridine rings enhances APE1 inhibition and cytotoxicity against cancer cells. For instance:

  • Increasing hydrophobicity or introducing electron-withdrawing groups on the benzothiazole ring has shown promising results in enhancing potency .

Table: Structure-Activity Relationship Insights

Modification TypeEffect on Activity
Increased HydrophobicityEnhanced APE1 inhibition
Electron-withdrawing GroupsIncreased cytotoxicity against cancer cells

Case Studies

Several studies have focused on developing and evaluating derivatives of this compound to optimize its efficacy as an APE1 inhibitor. Notable findings include:

  • Medicinal Chemistry Efforts: Systematic structural modifications led to the identification of analogs with improved inhibition profiles against APE1. These studies highlighted the importance of maintaining specific motifs while allowing for further optimization through substitutions on aromatic rings .

Example Case Study:
A study involving a series of derivatives demonstrated that certain modifications led to enhanced potency and selectivity against APE1 while maintaining favorable pharmacokinetic properties in vivo .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with its closest analog described in the literature:

Parameter Target Compound Compound 3 (N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide)
Core Structure Benzo[d]thiazole-tetrahydrothienopyridine with 6-methyl substituent Benzo[d]thiazole-tetrahydrothienopyridine with 6-isopropyl substituent
Side Chain 1-Methyl-1H-pyrazole-5-carboxamide hydrochloride Acetamide
APE1 Inhibitory Activity Not reported IC₅₀ = ~10 µM (purified enzyme)
Cellular Activity Not reported Enhances cytotoxicity of methyl methanesulfonate and temozolomide in HeLa cells
Pharmacokinetics (Mice) Not reported Favorable plasma and brain exposure after intraperitoneal administration

Key Observations:

Substituent Effects: The 6-methyl group in the target compound vs. However, the isopropyl group in Compound 3 could enhance metabolic stability due to increased hydrophobicity . The pyrazole carboxamide side chain in the target compound introduces additional hydrogen-bonding capacity compared to the simpler acetamide in Compound 3, possibly improving target affinity or solubility.

Biological Implications: Compound 3’s APE1 inhibition and chemosensitization effects suggest the target compound may share similar mechanisms, though empirical validation is required.

Knowledge Gaps: No direct data exists for the target compound’s enzymatic or cellular activity, necessitating further enzymatic assays (e.g., APE1 inhibition) and cytotoxicity studies paired with alkylating agents. Pharmacokinetic parameters (e.g., half-life, brain penetration) remain uncharacterized but could be inferred from structural similarities to Compound 3.

Structure-Activity Relationship (SAR) Insights

  • Position 6 Substitution : Methyl (target) vs. isopropyl (Compound 3) groups impact both steric and electronic properties. Smaller alkyl groups may favor enzyme active-site accommodation, while bulkier groups enhance lipophilicity for tissue penetration.
  • Amide vs. Carboxamide : The pyrazole carboxamide’s aromaticity and polarity may alter binding kinetics or off-target selectivity compared to acetamide derivatives.

Q & A

Q. How to ensure data reproducibility in multi-step syntheses?

  • Methodological Answer: Share detailed reaction logs (time, temperature, humidity) via open-access repositories (e.g., Chemotion). Cross-validate spectral data with independent labs using standardized NMR pulse sequences (e.g., Bruker TopSpin 4.0). Publish negative results (e.g., failed coupling attempts) to guide troubleshooting .

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